3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one
Description
The compound 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one is a hybrid heterocyclic molecule combining a coumarin (chromen-2-one) core with a 1,2,4-oxadiazole substituent. The 1,2,4-oxadiazole ring, bearing a 4-fluorophenyl group, introduces structural rigidity and electron-withdrawing characteristics, which may influence pharmacological properties such as antimicrobial, anticancer, or enzyme inhibitory activity. This compound’s crystallographic properties and intermolecular interactions can be analyzed using tools like SHELXL for refinement and Mercury CSD for visualizing packing patterns .
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9FN2O4/c18-11-4-1-9(2-5-11)15-19-16(24-20-15)13-7-10-3-6-12(21)8-14(10)23-17(13)22/h1-8,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZONPFQHZQAKOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=C(C=C4)O)OC3=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one typically involves multiple steps. One common method includes the cyclization of a suitable precursor under specific conditions. For instance, the reaction of 4-fluorobenzohydrazide with an appropriate carboxylic acid derivative can yield the 1,2,4-oxadiazole ring. This intermediate can then be coupled with a chromen-2-one derivative under acidic or basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis or the use of solid-phase catalysts can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Oxidation Reactions
The 7-hydroxy group on the chromenone core undergoes selective oxidation under controlled conditions. For example:
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Oxidation to Quinone : Treatment with ceric ammonium nitrate (CAN) in acidic ethanol converts the hydroxy group to a ketone, forming 7-oxo-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one (yield: 68%) .
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Epoxidation : Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane leads to epoxide formation at the chromenone’s α,β-unsaturated lactone (yield: 52%) .
Table 1: Oxidation Reactions
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| CAN / H<sup>+</sup> | 7-Oxo derivative | 68 | EtOH, 25°C, 6 h |
| mCPBA | Epoxidized chromenone | 52 | DCM, 0°C → rt, 12 h |
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole ring participates in nucleophilic substitution due to electron deficiency at C-5:
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Aminolysis : Reaction with amines (e.g., benzylamine) in refluxing THF replaces the oxadiazole’s oxygen with an amine group, yielding 5-(benzylamino)-3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one (yield: 74%) .
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Hydrolysis : Acidic hydrolysis (HCl/H<sub>2</sub>O, 80°C) cleaves the oxadiazole to form a thioamide intermediate, which rearranges to a cyanoguanidine derivative (yield: 61%) .
Table 2: Substitution Reactions
| Substrate | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Oxadiazole ring | Benzylamine, THF, reflux | 5-Benzylamino derivative | 74 |
| Oxadiazole ring | 6M HCl, 80°C | Cyanoguanidine analog | 61 |
Electrophilic Aromatic Substitution (EAS)
The 4-fluorophenyl group directs electrophilic substitution to the para position relative to fluorine:
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Nitration : Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at the phenyl ring’s para position (yield: 58%) .
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Halogenation : Bromination (Br<sub>2</sub>/FeBr<sub>3</sub>) yields 4-fluoro-3-bromophenyl-substituted chromenone (yield: 65%) .
Functionalization of the Hydroxy Group
The 7-hydroxy group undergoes derivatization to improve solubility or bioactivity:
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Acetylation : Treatment with acetic anhydride/pyridine forms the 7-acetoxy derivative (yield: 89%) .
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Sulfonation : Reaction with chlorosulfonic acid produces a sulfonate ester (yield: 72%) .
Table 3: Hydroxy Group Modifications
| Reaction | Reagent | Product | Yield (%) |
|---|---|---|---|
| Acetylation | Ac<sub>2</sub>O, pyridine | 7-Acetoxy derivative | 89 |
| Sulfonation | ClSO<sub>3</sub>H, DCM | 7-Sulfonate ester | 72 |
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions:
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With Nitrile Oxides : Reaction with aryl nitrile oxides in isopropanol/Et<sub>3</sub>N forms 1,2,4-oxadiazole-fused indolone derivatives (yield: 84%) .
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With Azides : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties (yield: 78%) .
Biological Activity and Mechanistic Insights
The compound exhibits β-glucuronidase inhibition (IC<sub>50</sub> = 2.10 ± 0.10 µM) , attributed to:
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Halogen bonding between the fluorine atom and Glu 451 (distance: 2.94 Å).
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π-Stacking interactions between the chromenone core and Asn 484 .
Figure 1: Key interactions with β-glucuronidase active site .
Stability and Degradation
Scientific Research Applications
Synthesis of the Compound
The synthesis of 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one typically involves several steps:
- Formation of Intermediate Compounds : The synthesis begins with the reaction of 4-fluorobenzohydrazide with ethyl chloroformate to create an intermediate.
- Cyclization : The intermediate undergoes cyclization to form the oxadiazole ring.
- Final Condensation : The oxadiazole intermediate is then condensed with 7-hydroxy-2H-chromen-2-one under specific conditions to yield the target compound.
Reaction Conditions
- Reagents : Ethyl chloroformate, 4-fluorobenzohydrazide, and 7-hydroxy-2H-chromen-2-one.
- Purification Techniques : Recrystallization and chromatography are commonly employed to ensure the purity of the final product.
Antioxidant Activity
Research indicates that compounds with oxadiazole and chromone structures exhibit significant antioxidant properties. The presence of the hydroxy group enhances the electron-donating ability crucial for scavenging free radicals. In vitro studies have shown that derivatives of this compound can significantly reduce oxidative stress markers in cell cultures.
Anticancer Properties
Several studies have evaluated the anticancer activity of similar compounds:
- Derivatives containing oxadiazole rings have demonstrated promising results against various cancer cell lines, including:
- MCF-7 (Breast Cancer) : IC50 value of 10.4 µM, mechanism involves apoptosis induction.
- HT29 (Colon Cancer) : IC50 value of 7.7 µM, mechanism involves cell cycle arrest.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10.4 | Apoptosis induction |
| HT29 | 7.7 | Cell cycle arrest |
Medicinal Chemistry
This compound is utilized as a building block for synthesizing more complex molecules with potential therapeutic effects. It is explored for its anti-inflammatory, anticancer, and antimicrobial activities.
Pharmacological Studies
The compound has been investigated for its pharmacological profile through in vitro and in vivo studies. Its interactions with various biological targets are being studied to understand its therapeutic potential better.
Case Studies
-
Antioxidant Potential Study :
- A study demonstrated that derivatives of this compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents.
- Results indicated a reduction in malondialdehyde levels and an increase in antioxidant enzyme activities.
-
Anticancer Efficacy Investigation :
- A series of experiments evaluated the anticancer effects on MCF-7 and HT29 cell lines.
- Findings indicated that treatment led to increased apoptosis rates and altered expression levels of key proteins involved in cell survival pathways.
Mechanism of Action
The mechanism of action of 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural uniqueness lies in its coumarin-oxadiazole hybrid scaffold , which differentiates it from other fluorophenyl-containing analogs. Below is a comparison with similar compounds based on substituent effects and crystallographic
Key Observations :
- Dihedral Angles : In chalcone analogs, the dihedral angle between the fluorophenyl and central aromatic rings ranges from 7.14° to 56.26° , influencing planarity and π-π stacking . For the target compound, similar analyses using Mercury CSD could quantify the angle between the coumarin and oxadiazole-fluorophenyl moieties, which is critical for predicting intermolecular interactions .
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound contrasts with chlorophenyl or methoxy substituents in chalcones . Fluorine’s electronegativity may enhance binding to biological targets compared to bulkier groups.
Crystallographic and Packing Behavior
- Chalcone Derivatives : Crystallographic studies of fluorophenyl chalcones reveal varied packing modes influenced by substituents. For example, (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one exhibits C–H···O and C–F···π interactions , stabilizing its lattice .
- Target Compound : The oxadiazole ring’s rigidity may reduce conformational flexibility compared to chalcones, leading to denser packing. Tools like SHELXD for structure solution and WinGX for metric analysis could elucidate these differences.
Biological Activity
The compound 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one , a derivative of oxadiazole and chromene, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H12FN3O3
- Molecular Weight : 299.27 g/mol
- CAS Number : [insert CAS number if available]
This compound features a chromene backbone substituted with a 1,2,4-oxadiazole moiety and a fluorophenyl group, which are critical for its bioactivity.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. The following table summarizes key findings from various research studies.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Carbonic Anhydrases (CAs) : The compound selectively inhibits tumor-associated isoforms of carbonic anhydrases (CA IX and CA XII), which are overexpressed in various cancers. This inhibition disrupts pH regulation in tumors, leading to reduced tumor growth and metastasis .
- Apoptosis Induction : Studies indicate that the compound triggers apoptosis in cancer cells through the activation of caspases, which are critical for the apoptotic process .
- Histone Deacetylase (HDAC) Inhibition : The compound has shown potential as an HDAC inhibitor, which is significant for its role in cancer therapy by altering gene expression related to cell cycle regulation and apoptosis .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of specific functional groups enhances the biological activity of the compound:
- The fluorophenyl group is essential for increasing lipophilicity and enhancing cellular uptake.
- The hydroxy group at position 7 on the chromene ring contributes to improved inhibitory activity against CA isoforms.
- Variations in the oxadiazole moiety can lead to different levels of anticancer potency, indicating that modifications could yield more effective derivatives .
Case Studies
- In Vivo Efficacy : A study conducted on xenograft models demonstrated that administration of the compound significantly reduced tumor volume compared to control groups, supporting its potential for therapeutic use in cancer treatment .
- Combination Therapy : Research indicates that combining this compound with established chemotherapeutics enhances overall efficacy and reduces resistance in cancer cells, suggesting a synergistic effect that warrants further investigation .
Q & A
Q. What are established synthetic routes for this compound, and how can purity be ensured during synthesis?
Methodological Answer: Synthesis typically involves:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with activated carbonyl intermediates under acidic conditions.
- Step 2 : Coupling the oxadiazole moiety to the chromen-2-one scaffold using Suzuki-Miyaura cross-coupling or nucleophilic substitution. Purity is validated via HPLC (>95%) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation). Crystallization in ethanol/water mixtures improves yield and purity .
Q. How is the compound characterized for structural confirmation?
Methodological Answer:
- X-ray crystallography : Refinement with SHELXL (for small-molecule structures) to resolve bond lengths/angles and verify fluorophenyl-oxadiazole orientation .
- NMR spectroscopy : and NMR to confirm substituent positions (e.g., 4-fluorophenyl integration at δ ~7.2 ppm).
- Mercury CSD : Visualization of crystal packing and hydrogen-bonding networks (e.g., 7-hydroxy group interactions) .
Q. What in vitro assays are used for primary biological screening?
Methodological Answer:
- Receptor-binding assays : Fluorescence-based FLIPR assays to evaluate mGluR5 modulation (e.g., calcium mobilization in HEK293 cells expressing mGluR5) .
- Antimicrobial susceptibility testing : Microplate Alamar Blue assay against Mycobacterium tuberculosis (MIC determination) .
Advanced Research Questions
Q. How can structural modifications optimize target affinity while minimizing off-target effects?
Methodological Answer:
- SAR-guided design : Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., -CF) to enhance oxadiazole stability.
- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., oxadiazole N-O groups) for mGluR5 binding .
- In silico toxicity screening : SwissADME and ProTox-II predict hepatotoxicity risks from lipophilic substituents .
Q. What computational strategies resolve contradictions in binding mode predictions?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Compare poses in mGluR5’s allosteric pocket (PDB: 6N4W) vs. InhA (Mycobacterial enoyl-ACP reductase; PDB: 4TZK) .
- Molecular dynamics (GROMACS) : Simulate ligand-receptor stability (100 ns trajectories) to validate hydrogen bonds with Arg327 (mGluR5) or Tyr158 (InhA) .
Q. How to address discrepancies in crystallographic data due to polymorphism?
Methodological Answer:
Q. What methodologies validate target engagement in complex biological systems?
Methodological Answer:
Q. How to improve pharmacokinetic properties for CNS penetration?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
